2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-phenylacetamide
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Overview
Description
2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-phenylacetamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
The synthesis of 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-phenylacetamide typically involves the reaction of 2-chlorobenzoyl chloride with thiosemicarbazide to form the intermediate 2-chlorophenyl-1,2,4-thiadiazole. This intermediate is then reacted with N-phenylacetyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions often require refluxing in an appropriate solvent like dichloromethane or chloroform .
Chemical Reactions Analysis
2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or amines.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.
Medicine: Research has indicated its potential as an anticancer agent, with studies showing its ability to inhibit the growth of certain cancer cell lines.
Mechanism of Action
The mechanism of action of 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-phenylacetamide involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit enzymes or receptors involved in critical pathways, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-phenylacetamide can be compared with other thiadiazole derivatives, such as:
2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-methylacetamide: Similar in structure but with a methyl group instead of a phenyl group, which can affect its reactivity and biological activity.
2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-ethylacetamide:
2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-propylacetamide: The propyl group can influence the compound’s physical properties and its interactions with biological targets.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their effects on its chemical and biological properties.
Properties
IUPAC Name |
2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3OS2/c17-13-9-5-4-8-12(13)15-19-16(23-20-15)22-10-14(21)18-11-6-2-1-3-7-11/h1-9H,10H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYXMCXTUJHTPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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